

Theoretical Examination of 4-Bromo-2-phenylpent-4-enenitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394

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Introduction

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center, a terminal alkene with a vinyl bromide, a nitrile group, and a phenyl ring, suggests a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a summary of the available theoretical and experimental data for **4-Bromo-2-phenylpent-4-enenitrile**, including its physicochemical properties, a proposed synthetic route, and a discussion of its potential reactivity based on general chemical principles. Due to the limited availability of specific experimental and theoretical studies on this particular molecule in the public domain, this guide also incorporates data from analogous structures to provide a comprehensive overview.

Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-2-phenylpent-4-enenitrile** have been compiled from various chemical databases. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ BrN	[1][2][3]
Molecular Weight	236.11 g/mol	[2][3]
CAS Number	137040-93-8	[1][2][3]
Boiling Point (predicted)	304.8 °C at 760 mmHg	[1]
Density (predicted)	1.357 g/cm ³	[1]
Flash Point (predicted)	138.2 °C	[1]
LogP (predicted)	3.59	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[1]

Synthesis

While specific, detailed experimental protocols for the synthesis of **4-Bromo-2-phenylpent-4-enenitrile** are not widely published, a plausible synthetic route involves the allylation of phenylacetonitrile.

Reaction Scheme:

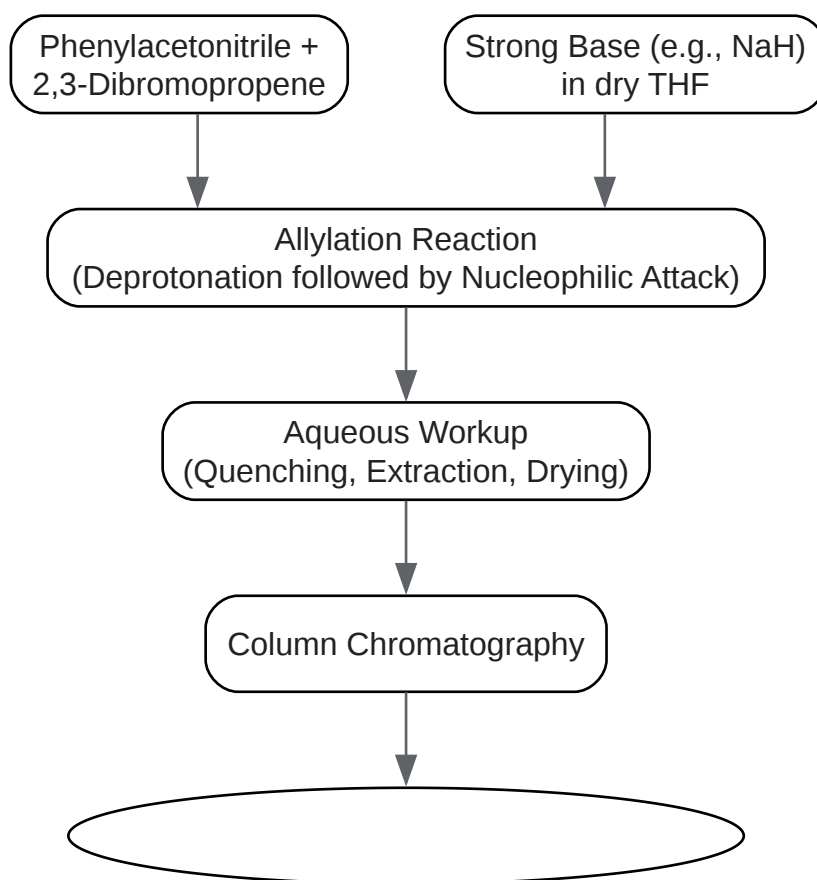
The synthesis can be achieved by the reaction of phenylacetonitrile with 2,3-dibromopropene in the presence of a strong base.

Proposed Experimental Protocol:

- Materials: Phenylacetonitrile, 2,3-dibromopropene, Sodium hydride (NaH) or a similar strong base, dry Tetrahydrofuran (THF), apparatus for inert atmosphere reaction, purification setup (e.g., column chromatography).
- Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetonitrile in dry THF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a molar equivalent of a strong base, such as sodium hydride (NaH), to the solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the phenylacetonitrile anion.
- Slowly add one equivalent of 2,3-dibromopropene to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure **4-Bromo-2-phenylpent-4-enenitrile**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **4-Bromo-2-phenylpent-4-enenitrile**.

Theoretical Considerations and Reactivity

Due to the absence of specific theoretical studies on **4-Bromo-2-phenylpent-4-enenitrile**, its reactivity can be inferred from the functional groups present in its structure.

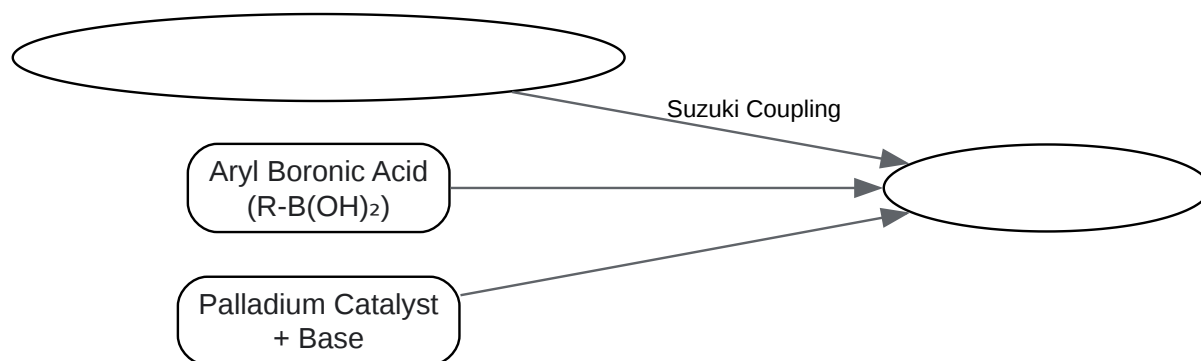
- **Nitrile Group:** The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or react with organometallic reagents to form ketones. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the adjacent chiral center.
- **Vinyl Bromide:** The vinyl bromide moiety is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various

substituents at this position. It can also participate in nucleophilic substitution reactions, although these are generally less facile than with allylic or benzylic halides.

- **Phenyl Group:** The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-withdrawing nature of the rest of the molecule.
- **Chiral Center:** The presence of a stereocenter at the α -position to the phenyl and nitrile groups indicates that this molecule can exist as enantiomers. Stereoselective synthesis or resolution would be necessary to obtain enantiomerically pure forms, which could have distinct biological activities.

Potential Reaction Pathway:

A potential reaction pathway for **4-Bromo-2-phenylpent-4-enenitrile** is a Suzuki cross-coupling reaction, which would replace the bromine atom with a new carbon-carbon bond.



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Caption: A potential Suzuki coupling reaction pathway.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Bromo-2-phenylpent-4-enenitrile** are not available in the searched public databases. However, based on its structure, the following characteristic signals can be predicted:

- ^1H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton at the chiral center, methylene protons adjacent to the chiral center and the double bond, and two vinylic protons. The chemical shifts and coupling constants of these protons would be crucial for confirming the structure.
- ^{13}C NMR: Signals for the carbon atoms of the phenyl ring, the nitrile carbon, the chiral methine carbon, the methylene carbon, and the two sp^2 carbons of the vinyl group.
- IR Spectroscopy: Characteristic absorption bands for the nitrile group ($\text{C}\equiv\text{N}$ stretch) around $2240\text{--}2260\text{ cm}^{-1}$, the $\text{C}=\text{C}$ double bond stretch around 1640 cm^{-1} , and C-H stretches for the aromatic and aliphatic protons.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Conclusion

4-Bromo-2-phenylpent-4-enenitrile is a molecule with significant potential for synthetic applications due to its array of functional groups. While there is a notable lack of in-depth theoretical and experimental studies specifically on this compound, its physicochemical properties can be reliably predicted, and a plausible synthetic route has been outlined. Further research is warranted to fully characterize this compound, including the acquisition of detailed spectroscopic data and the exploration of its reactivity in various chemical transformations. Such studies would be invaluable for its potential application in the development of novel chemical entities for the pharmaceutical and materials science industries.

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